molecular formula C19H22N2O4 B4720488 N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide

N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide

Cat. No. B4720488
M. Wt: 342.4 g/mol
InChI Key: BZXVHHQABKZJQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide, also known as AMG 837, is a compound that has been synthesized for scientific research purposes. This compound has gained attention due to its potential therapeutic applications in the treatment of type 2 diabetes.

Scientific Research Applications

N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes. It has been shown to activate the G protein-coupled receptor GPR40, which is involved in the regulation of insulin secretion. This activation leads to an increase in insulin secretion from pancreatic beta cells, which can help to lower blood glucose levels in individuals with type 2 diabetes.

Mechanism of Action

The mechanism of action of N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 involves the activation of GPR40, which is expressed in pancreatic beta cells. When N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 binds to GPR40, it triggers a signaling cascade that leads to the release of insulin from beta cells. This insulin release is glucose-dependent, meaning that it only occurs when blood glucose levels are high.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to increase insulin secretion in a glucose-dependent manner, which can help to lower blood glucose levels in individuals with type 2 diabetes. Additionally, N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 has been shown to improve glucose tolerance and reduce insulin resistance in animal models of diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a highly specific agonist for GPR40, meaning that it only activates this receptor and not others. This specificity can help to ensure that any observed effects are due to GPR40 activation and not off-target effects. However, one limitation of using N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837 in lab experiments is that it is a synthetic compound and may not accurately reflect the effects of natural ligands for GPR40.

Future Directions

There are several future directions for research on N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide 837. One area of interest is in the development of more potent and selective agonists for GPR40. Additionally, there is interest in studying the long-term effects of GPR40 activation on pancreatic beta cells and insulin secretion. Finally, there is potential for the use of GPR40 agonists in combination with other therapies for the treatment of type 2 diabetes.

properties

IUPAC Name

N-(3-acetamidophenyl)-2-(2-methoxyphenoxy)butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O4/c1-4-16(25-18-11-6-5-10-17(18)24-3)19(23)21-15-9-7-8-14(12-15)20-13(2)22/h5-12,16H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXVHHQABKZJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC=CC(=C1)NC(=O)C)OC2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
Reactant of Route 2
Reactant of Route 2
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
Reactant of Route 3
Reactant of Route 3
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
Reactant of Route 4
Reactant of Route 4
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
Reactant of Route 5
Reactant of Route 5
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide
Reactant of Route 6
Reactant of Route 6
N-[3-(acetylamino)phenyl]-2-(2-methoxyphenoxy)butanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.